1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring, a bromophenyl group, and a dimethylaminocarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-bromophenylpiperazine with dimethylaminocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but lacks the dimethylaminocarbonyl group.
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is unique due to the presence of both the bromophenyl and dimethylaminocarbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
80712-26-1 |
---|---|
Molecular Formula |
C15H21BrN4O2 |
Molecular Weight |
369.26 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21BrN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI Key |
FNAPXYOZMGHDOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.